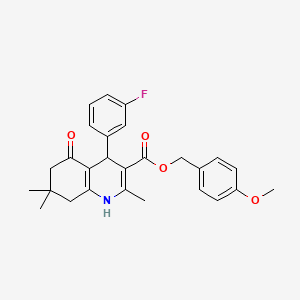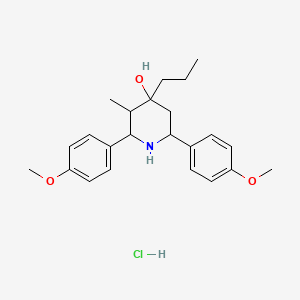
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MP-10 is a synthetic compound that belongs to the class of piperidinols, which are known for their analgesic and anesthetic properties.
作用機序
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride acts as a mu-opioid receptor agonist, which means that it binds to and activates this receptor. Activation of the mu-opioid receptor leads to a decrease in the transmission of pain signals in the nervous system, resulting in analgesia. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride also activates the reward pathway in the brain, which is thought to underlie its potential for treating addiction.
Biochemical and Physiological Effects
In addition to its analgesic and anxiolytic effects, 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which is thought to underlie its potential for treating addiction. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has also been shown to decrease levels of the stress hormone cortisol, which is thought to underlie its potential for treating mood disorders.
実験室実験の利点と制限
One advantage of using 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation of using 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous opioids in the body.
将来の方向性
There are several future directions for research on 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride. One area of interest is the development of more selective mu-opioid receptor agonists that have fewer side effects than currently available opioids. Another area of interest is the use of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride in combination with other drugs for the treatment of addiction and mood disorders. Finally, there is a need for more research on the long-term effects of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride use, particularly with regard to addiction and tolerance.
合成法
The synthesis of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride involves the reaction of 4-methoxybenzaldehyde with 3-methyl-4-penten-1-ol in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reductive amination reaction with piperidine, followed by a final step of alkylation with propyl bromide to yield 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride hydrochloride.
科学的研究の応用
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the mu-opioid receptor, which is a key target for the treatment of pain and addiction. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
特性
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-14-23(25)15-21(17-6-10-19(26-3)11-7-17)24-22(16(23)2)18-8-12-20(27-4)13-9-18;/h6-13,16,21-22,24-25H,5,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZUMQHHYEXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(NC(C1C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
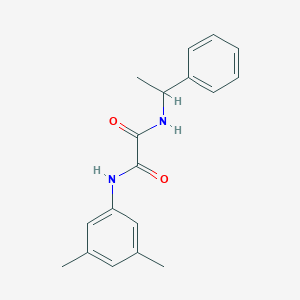
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)
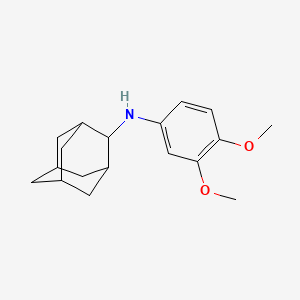
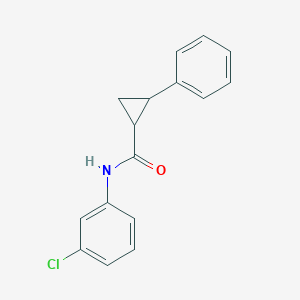
![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
